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molecular formula C7H8O5 B1597654 3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone CAS No. 2029-49-4

3-Hydroxy-2,6-bis(hydroxymethyl)-4-pyrone

Cat. No. B1597654
M. Wt: 172.13 g/mol
InChI Key: YZUXYQQFVNGYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05075299

Procedure details

2,6-Dihydroxymethyl-5-hydroxy-4-pyrone, 10 g, was added to 50 ml of water to dissolve at 70° C. To the solution was added 8 g of zinc powders and, 28 ml of conc. hydrochloric acid (12 N) was dropwise added to the mixture over an hour. The mixture was stirred at the same temperature for 30 minutes. Insoluble matters (zinc powders) were removed and the reaction solution was cooled to 5° C. After adjusting its pH to 2 with 50% aqueous sodium hydroxide solution, the mixture was stirred at the same temperature for an hour and the resulting crystals were taken out by filtration, washed with a small quantity of chilled water and dried to give 5.15 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[O:4][C:5]([CH2:11]O)=[C:6]([OH:10])[C:7](=[O:9])[CH:8]=1.Cl>[Zn].O>[CH3:11][C:5]1[O:4][C:3]([CH2:2][OH:1])=[CH:8][C:7](=[O:9])[C:6]=1[OH:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1OC(=C(C(C1)=O)O)CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve at 70° C
ADDITION
Type
ADDITION
Details
was dropwise added to the mixture over an hour
CUSTOM
Type
CUSTOM
Details
were removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at the same temperature for an hour
FILTRATION
Type
FILTRATION
Details
the resulting crystals were taken out by filtration
WASH
Type
WASH
Details
washed with a small quantity of chilled water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=C(C(C=C(O1)CO)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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